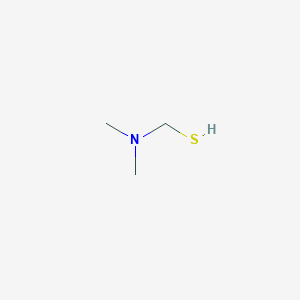![molecular formula C4H10ClN3 B13515412 methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)
methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride: is a chemical compound with the following properties:
IUPAC Name: (3-methyl-3H-diaziren-3-yl)methanamine hydrochloride
Molecular Formula: C₄H₁₀ClN₃
Molecular Weight: 135.6 g/mol
Méthodes De Préparation
Synthetic Routes: The synthetic route for this compound involves the introduction of a diazirine ring and subsequent methylation. Specific methods may vary, but a common approach includes diazirine formation via diazotization of an amine followed by reaction with a suitable nucleophile (e.g., methylamine). The hydrochloride salt is then formed by treatment with hydrochloric acid.
Reaction Conditions:- Diazotization: Typically carried out using sodium nitrite and hydrochloric acid.
- Methylation: Reaction with methylamine (CH₃NH₂) under appropriate conditions.
Industrial Production: Industrial-scale production methods are not widely documented due to the specialized nature of diazirine compounds. custom synthesis or research-grade production is feasible.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: Limited information is available, but oxidation reactions may occur at the diazirine ring.
Substitution: The compound can undergo nucleophilic substitution reactions.
Reduction: Reduction of the diazirine ring is possible.
Diazotization: Sodium nitrite (NaNO₂), hydrochloric acid (HCl).
Methylation: Methylamine (CH₃NH₂).
Major Products: The major products depend on the specific reaction conditions and the substituents present. Further research is needed to determine specific products.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: Used as a photoaffinity labeling reagent due to its diazirine functionality.
Biology: Enables site-specific protein labeling and interaction studies.
Medicine: Investigated for drug delivery and targeted therapies.
Mécanisme D'action
The compound’s mechanism of action involves photoactivation of the diazirine group, leading to covalent binding to nearby biomolecules (e.g., proteins). This allows researchers to study protein-protein interactions, ligand-receptor binding, and enzyme-substrate interactions.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, this compound’s unique feature lies in its diazirine ring, which enables precise photoaffinity labeling. Similar compounds include other diazirines and photoactivatable reagents.
Propriétés
Formule moléculaire |
C4H10ClN3 |
|---|---|
Poids moléculaire |
135.59 g/mol |
Nom IUPAC |
N-methyl-1-(3-methyldiazirin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H9N3.ClH/c1-4(3-5-2)6-7-4;/h5H,3H2,1-2H3;1H |
Clé InChI |
ZQJCVVHYIRKZPM-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=N1)CNC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


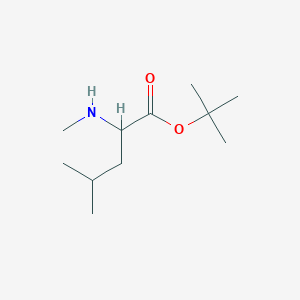
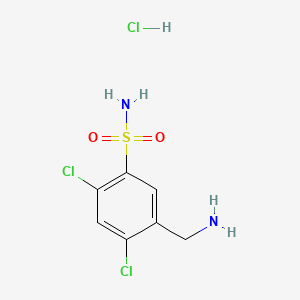
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one](/img/structure/B13515350.png)
![methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13515353.png)
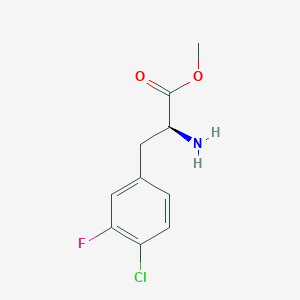
![4-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13515363.png)
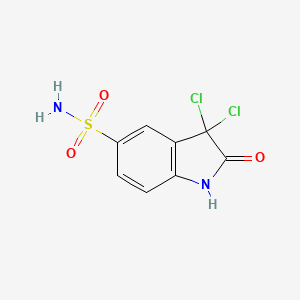
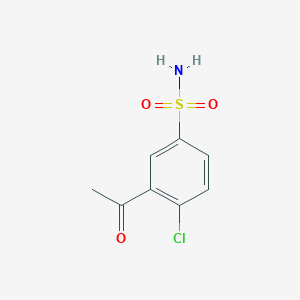
![2,7-Diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B13515374.png)
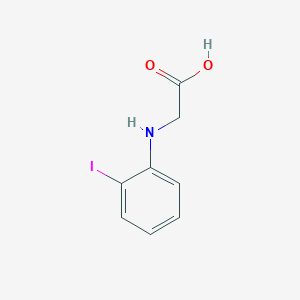
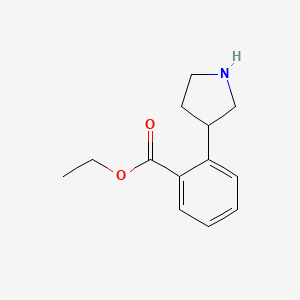
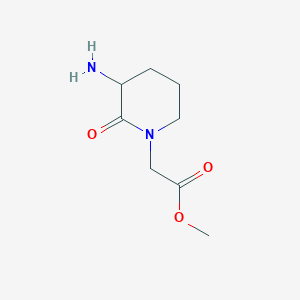
amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
